BMY 7378 dihydrochloride
Overview
Description
BMY 7378 dihydrochloride is a chemical compound known for its role as a partial 5-HT1A serotonin receptor agonist and a selective α1D-adrenoceptor antagonist . It is commonly used in scientific research to study the effects of serotonin and adrenergic receptors.
Mechanism of Action
BMY 7378 dihydrochloride, also known as 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride, is a compound with a complex mechanism of action that involves multiple targets and pathways .
Target of Action
This compound primarily targets the α2C-adrenoceptor and α1D-adrenoceptor , with pKi values of 6.54 and 8.2, respectively . It also acts as a mixed agonist and antagonist for the 5-HT1A receptor with a pKi of 8.3 . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of blood pressure .
Mode of Action
As a partial agonist of the 5-HT1A serotonin receptor and a selective antagonist of the α1D-adrenoceptor, this compound interacts with these targets to modulate their activity . By binding to these receptors, it can either enhance or inhibit the receptor’s function depending on the receptor’s state and the cellular context .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For instance, the antagonistic action on α1D-adrenoceptors can influence the adrenergic signaling pathway, potentially leading to effects such as antihypertensive activity . Similarly, its partial agonistic action on 5-HT1A receptors can modulate serotonin signaling, which is involved in numerous physiological processes, including mood regulation and pain perception .
Biochemical Analysis
Biochemical Properties
BMY 7378 Dihydrochloride interacts with various enzymes and proteins. It acts as a mixed agonist and antagonist for the 5-HT1A receptor, and it is a selective antagonist for the α1D-adrenoceptor . The Ki values for α1D, α1B, and α1A receptors are 2, 600, and 800 nM respectively .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . Its mechanism of action involves its role as a partial agonist and antagonist for the 5-HT1A receptor and its selective antagonism for the α1D-adrenoceptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMY 7378 dihydrochloride involves multiple steps. The starting material, 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione, is reacted with 1-(2-methoxyphenyl)piperazine under specific conditions to yield the final product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high purity and yield. The compound is then crystallized and converted into its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
BMY 7378 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
BMY 7378 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used to study the interactions and binding affinities of serotonin and adrenergic receptors.
Biology: Helps in understanding the physiological roles of serotonin and adrenergic receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to serotonin and adrenergic receptor dysfunctions.
Industry: Utilized in the development of new drugs targeting serotonin and adrenergic receptors
Comparison with Similar Compounds
Similar Compounds
WB-4101 hydrochloride: Another α1-adrenoceptor antagonist with different selectivity profiles.
Cyclazosin hydrochloride: A compound with similar adrenergic receptor antagonistic properties.
8-Cyclopentyl-1,3-dipropylxanthine: A compound with different receptor targets but similar research applications.
Uniqueness
BMY 7378 dihydrochloride is unique due to its dual action as a partial 5-HT1A serotonin receptor agonist and a selective α1D-adrenoceptor antagonist. This combination of activities makes it a valuable tool in research for studying the complex interactions between serotonin and adrenergic systems .
Properties
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOMXUDFLRHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175334 | |
Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-95-4 | |
Record name | BMY-7378 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMY-7378 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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